molecular formula C15H10F2O4 B6408289 6-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261982-31-3

6-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408289
CAS RN: 1261982-31-3
M. Wt: 292.23 g/mol
InChI Key: JVBPEAUYNVZXPJ-UHFFFAOYSA-N
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Description

6-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% (6-F-2-FMC-Bz-Acid) is an organic compound used in a variety of scientific research applications. It is a carboxylic acid with a molecular formula of C9H7FO4 and a molecular weight of 194.13 g/mol. 6-F-2-FMC-Bz-Acid is a white crystalline solid with a melting point of 162 °C and a boiling point of 250 °C. It is soluble in water and alcohol, and insoluble in ether and chloroform.

Mechanism of Action

6-F-2-FMC-Bz-Acid acts as a proton acceptor in the presence of a base, such as potassium carbonate. It can also act as an electrophile in the presence of a nucleophile, such as an amine. In this reaction, the proton is transferred to the amine, forming a new bond and releasing a molecule of water.
Biochemical and Physiological Effects
6-F-2-FMC-Bz-Acid has been found to have anti-inflammatory and antifungal properties. It has been used in the treatment of various skin disorders, such as psoriasis, eczema, and dermatitis. It has also been used in the treatment of fungal infections, such as candidiasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-F-2-FMC-Bz-Acid in laboratory experiments is its high solubility in water and alcohol. This makes it easy to work with and allows for precise measurements. However, it is important to note that it is not very stable at high temperatures and can decompose if heated for too long.

Future Directions

In the future, 6-F-2-FMC-Bz-Acid could be used to develop new drugs and materials with improved properties. It could also be used to create new fluorescent dyes and polymers with improved properties. Additionally, it could be used to develop new diagnostic and therapeutic methods for treating various diseases and disorders. Furthermore, it could be used to develop new methods for synthesizing pharmaceutical compounds and materials. Finally, it could be used to develop new methods for detecting and measuring the presence of various compounds.

Synthesis Methods

6-F-2-FMC-Bz-Acid can be synthesized from 6-fluoro-2-hydroxybenzaldehyde and 2-fluoro-4-methoxycarbonylphenyl isocyanate. The reaction of the two compounds takes place in the presence of anhydrous potassium carbonate and acetic anhydride as catalysts. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

6-F-2-FMC-Bz-Acid is widely used in scientific research applications. It is used as a starting material in the synthesis of various pharmaceutical compounds, such as anti-inflammatory drugs, antifungal agents, and antiviral agents. It is also used in the synthesis of fluorescent dyes, as well as in the synthesis of polymers and other materials.

properties

IUPAC Name

2-fluoro-6-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)8-5-6-9(12(17)7-8)10-3-2-4-11(16)13(10)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBPEAUYNVZXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691437
Record name 2',3-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid

CAS RN

1261982-31-3
Record name 2',3-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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